molecular formula C10H10N2O3S2 B2551085 2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole CAS No. 923694-48-8

2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole

Cat. No.: B2551085
CAS No.: 923694-48-8
M. Wt: 270.32
InChI Key: CZSUCTXFGKJSPZ-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole is a high-value chemical building block designed for research and development applications. This compound features a 1,3,4-oxadiazole core, a heterocycle known for its versatility and presence in bioactive molecules . The structure is substituted with a methylthio group, which can serve as a point for further functionalization to create novel sulfone-containing compounds or thioether derivatives . The methylsulfonylphenyl moiety is a privileged structure in medicinal chemistry, often associated with biological activity, making this compound a valuable intermediate in the synthesis of potential pharmaceutical candidates . Researchers utilize this and similar 1,3,4-oxadiazole derivatives in various fields, including as key intermediates in organic synthesis, in the development of new materials for electronic devices, and in the discovery of new agents with antibacterial or antifungal properties . Multiple modern synthetic methods, such as metal-free oxidative annulations and photoredox-catalyzed cyclizations, are available for the efficient construction of the 1,3,4-oxadiazole scaffold . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methylsulfanyl-5-(4-methylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-16-10-12-11-9(15-10)7-3-5-8(6-4-7)17(2,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSUCTXFGKJSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylsulfonyl)benzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine, chlorine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding reduced forms of the compound

    Substitution: Nitro, halo derivatives of the phenyl ring

Scientific Research Applications

Biological Activities

The oxadiazole moiety is known for a broad spectrum of biological activities. The presence of substituents such as methylthio and methylsulfonyl has been shown to enhance these activities compared to unsubstituted analogs. Key applications include:

  • Antibacterial Activity: Studies demonstrate that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties against various pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis .
  • Antitumor Activity: Compounds in this class have shown promise in inhibiting tumor growth. For instance, oxadiazole derivatives have been evaluated for their anticancer activity against human breast cancer cell lines like MCF7, showing significant cytotoxic effects .
  • Antiviral Properties: Some oxadiazole derivatives have demonstrated effectiveness against viral infections, making them candidates for further research in antiviral drug development.

Case Studies

Recent studies have focused on the interaction mechanisms and binding affinities of 2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole with specific biological targets. Molecular docking studies suggest effective interactions with bacterial enzymes or cancer cell receptors, enhancing its therapeutic potential .

One notable study evaluated a series of oxadiazole-containing derivatives for their antibacterial efficacy against multidrug-resistant strains of Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited strong activity at low concentrations (e.g., MIC values as low as 2 µM), highlighting their potential as effective antibacterial agents .

Mechanism of Action

The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its activity in coordination chemistry.

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Ring

The biological activity of 1,3,4-oxadiazole derivatives is highly sensitive to substituents at positions 2 and 3. Key comparisons include:

Methylthio (SCH₃) vs. Methylsulfonyl (SO₂CH₃) Groups
  • Methylthio (SCH₃) : Compounds like 2-(2,4-dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) exhibit moderate antibacterial activity. The thioether group provides electron-donating properties but lacks the strong electron-withdrawing effects of sulfonyl groups, reducing stability and target binding .
  • Methylsulfonyl (SO₂CH₃) : Oxidation of the methylthio group to methylsulfonyl (as in 2-(2,4-dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20) ) enhances antibacterial potency. The sulfonyl group increases electron withdrawal, improving metabolic stability and interaction with bacterial enzymes involved in EPS biosynthesis .
Phenoxymethyl vs. Phenyl Substituents
  • Phenoxymethyl (-OCH₂Ph): 2-(4-fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1) demonstrates superior activity (EC₅₀ = 0.45 μg/mL against Xoo) compared to phenyl-substituted analogs. The sp³-hybridized methylene bridge enhances structural flexibility, facilitating binding to bacterial receptor proteins .
  • Phenyl (Ph) : Compounds like 2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (EC₅₀ = 0.17 μg/mL against Xoo) are less flexible but still effective, highlighting the importance of electron-withdrawing groups (e.g., fluorine) on the phenyl ring .

Substituent Effects on the Phenyl Ring

Fluorine Substituents
  • 4-Fluorophenyl: The compound 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole inhibits Xoo EPS production by 94.52% at 20 μg/mL, outperforming non-fluorinated analogs. Fluorine’s electron-withdrawing nature enhances the compound’s ability to disrupt EPS polymerization and biofilm formation .
  • Chlorophenyl : 2-(2,4-dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole shows reduced activity compared to fluorinated derivatives, likely due to increased steric hindrance and lower electronegativity .
Bulky Substituents
  • tert-Butylphenyl : Derivatives like 2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline are designed for applications beyond antibacterials (e.g., sphingosine 1-phosphate receptor modulation), indicating that bulky groups may redirect biological activity .
Antibacterial Efficacy
Compound EC₅₀ (μg/mL) Target Pathogen Reference
2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole 1.98 Xac
2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 0.17 Xoo
2-(4-fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1) 0.45 Xoo
Mechanism of Action
  • EPS Biosynthesis Inhibition : Methylsulfonyl-containing compounds disrupt genes like gumB, gumG, and gumM, which are critical for EPS synthesis in Xoo. Fluorinated derivatives achieve >90% inhibition at 20 μg/mL .
  • Biofilm Formation : Compounds with methylsulfonyl groups reduce biofilm formation by 60–80%, whereas methylthio analogs show weaker effects .

Structural Flexibility and Electronic Effects

  • Electron-Withdrawing Groups : Sulfonyl and fluorine substituents lower electron density on the oxadiazole ring, enhancing interactions with bacterial enzymes .
  • Hybridization Effects: sp³-hybridized linkers (e.g., phenoxymethyl) improve binding kinetics compared to rigid sp² systems .

Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(4-(methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole can be represented as follows:

C10H10N2O2S\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound features a 1,3,4-oxadiazole ring substituted with a methylsulfonyl group and a methylthio group. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit various pharmacological activities, including:

  • Antitumor Activity: Several studies have demonstrated that oxadiazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to 2-(4-(methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole have shown promising results against different cancer cell lines.
  • Anti-inflammatory Properties: Some studies suggest that oxadiazole derivatives possess anti-inflammatory effects, potentially making them useful in treating inflammatory diseases.
  • Antimicrobial Activity: There are indications that certain oxadiazole compounds may exhibit antimicrobial properties against various pathogens.

Antitumor Activity

A key focus of research on this compound is its antitumor activity . In a study conducted by Srinivas et al., various derivatives of 1,3,4-oxadiazoles were evaluated for their cytotoxic effects against cancer cell lines such as HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung). The results indicated that:

CompoundCell LineIC50 (µM)
2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazoleMCF-70.65
2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazoleA3751.20
2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazoleA5492.41

These findings suggest that the compound has significant cytotoxic effects on breast cancer cells and moderate effects on melanoma and lung cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxadiazole derivatives highlights that modifications in the substituents can significantly influence their biological activity. The conversion of the methylthio group to a methylsulfonyl group has been shown to enhance the antitumor activity of these compounds. This modification increases electron-withdrawing capacity and hydrophilicity, which may improve the interaction with biological targets.

Case Studies

Several case studies have investigated the therapeutic potential of oxadiazoles:

  • Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against various cancer cell lines using the MTT assay. The results indicated that compounds with specific substitutions exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Flow Cytometry Analysis : Flow cytometry was used to assess apoptosis induction in cancer cells treated with 2-(4-(methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole. The analysis revealed dose-dependent apoptosis in MCF-7 cells .

Q & A

Q. Key Optimization Parameters :

  • Reaction time (4–8 hours for cyclization).
  • Solvent choice (ethanol for hydrazide formation, DCM for oxidation).
  • Stoichiometric control of m-CPBA to avoid over-oxidation .

How is structural characterization performed for this compound?

Basic Research Question
Methodological Answer:

  • Single-Crystal X-ray Diffraction (XRD) : Resolves bond lengths (mean C–C = 0.005 Å) and confirms sulfonyl/thio group orientations (R-factor = 0.057) .
  • Spectroscopy :
    • NMR : Distinguishes methylsulfonyl (δ ~3.3 ppm for CH₃) and aromatic protons.
    • IR : Identifies S=O stretches (~1350–1150 cm⁻¹) and C=N/C-S bonds .
  • Chromatography : HPLC purity checks (>98%) .

What initial pharmacological screening strategies are used to evaluate its antibacterial activity?

Basic Research Question
Methodological Answer:

  • In Vitro MIC Assays : Test against pathogens like Xanthomonas oryzae (Xoo). Example:

    CompoundMIC (μg/mL)Reference
    Target Compound0.45
    Bismerthiazole (Control)18.2
  • Comparative Analysis : Compare with commercial agents (e.g., thiodiazole copper) using standardized agar dilution .

How do substituents on the 1,3,4-oxadiazole ring influence bioactivity?

Advanced Research Question
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Substituent Flexibility : Phenoxymethyl (-OCH₂Ph) enhances activity due to sp³-hybridized methylene improving receptor binding .
  • Electron-Withdrawing Groups : Fluorine or chlorine at the para-position increases potency by reducing electron density on the heterocycle .

Q. Trend in Antibacterial Activity :

Substituent TypeActivity RankingExample MIC (μg/mL)
PhenylLow12.5
BenzylModerate5.8
PhenoxymethylHigh0.45

What mechanistic insights explain its antibacterial effects?

Advanced Research Question
Methodological Answer:

  • Enzyme Modulation : Induces superoxide dismutase (SOD) and peroxidase (POD) in plants, enhancing pathogen resistance .
  • Exopolysaccharide (EPS) Inhibition : Reduces Xoo pathogenicity by suppressing gumB and gumM gene expression (critical for EPS biosynthesis) .
  • Membrane Disruption : Sulfone groups interact with bacterial lipid bilayers, increasing permeability .

How do computational studies (e.g., DFT) aid in understanding its electronic properties?

Advanced Research Question
Methodological Answer:

  • HOMO-LUMO Analysis : Predicts reactivity (e.g., HOMO = -6.2 eV, LUMO = -2.4 eV) and charge transfer potential .
  • Spectroscopic Correlations : IR and NMR data align with calculated vibrational modes and electron density maps .

How can discrepancies between in vitro and in vivo efficacy be addressed?

Advanced Research Question
Methodological Answer:

  • Bioavailability Adjustments : Formulate derivatives with improved solubility (e.g., sodium salts) for field trials .
  • Metabolite Tracking : Use LC-MS to identify active metabolites in plant tissues .

What strategies are employed for toxicity evaluation?

Advanced Research Question
Methodological Answer:

  • Cell-Based Assays : Measure EC₅₀ in plant (e.g., rice) and invertebrate models (e.g., Daphnia magna) .
  • Gene Expression Profiling : Screen for oxidative stress markers (e.g., MDA content) .

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